

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate molecular weight

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Compound of Interest

	<i>tert</i> -Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Compound Name:	<i>tert</i> -Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Cat. No.:	B153290

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An In-depth Technical Guide to **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**

Abstract: This technical guide provides a comprehensive overview of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**, a key building block in modern medicinal chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, outlines a standard synthetic protocol with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical agents. Furthermore, it consolidates essential safety, handling, and analytical considerations for researchers and drug development professionals. The guide is structured to deliver not just procedural information but also the underlying scientific rationale, ensuring a thorough understanding of this versatile synthetic intermediate.

Introduction: A Versatile Piperazine Building Block

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, often abbreviated as Boc-piperazine-ethyl chloride, is a bifunctional organic molecule of significant interest in the field of drug discovery. It belongs to the class of N-Boc protected piperazine derivatives, which are invaluable intermediates in the synthesis of a wide array of bioactive compounds.

The strategic importance of this molecule lies in its unique structural features:

- The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and reliable method for deactivating one of the two nitrogen atoms in the piperazine ring. This protection is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, allowing for sequential and controlled functionalization of the piperazine scaffold.
- The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs, including those targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its inclusion can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid spacer to orient other pharmacophoric elements.
- The 2-Chloroethyl Side Chain: This terminal alkyl chloride provides a reactive electrophilic site. It is an excellent handle for introducing the piperazine moiety into a target molecule via nucleophilic substitution reactions with amines, thiols, or other nucleophiles, forming stable covalent bonds.

This combination of a protected nucleophilic center and a reactive electrophilic arm makes **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** an ideal linker and scaffold component for constructing complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its effective use in synthesis and research. The key physicochemical data for **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₁ ClN ₂ O ₂	[2]
Molecular Weight	248.76 g/mol	[2]
CAS Number	208167-83-3	[2]
Canonical SMILES	C(C(C) (C)O)N1CCN(CCCl)CC1	N/A
Appearance	Solid (Typical)	
Purity	>95% (Typical Commercial Grade)	[2]

Note: The hydrochloride salt of this compound (CAS No. 1170890-35-3) has a molecular weight of 285.21 g/mol .[\[3\]](#)

Synthesis Protocol and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** involves the chlorination of its corresponding alcohol precursor, *tert*-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.

Experimental Protocol

Reaction: Conversion of a primary alcohol to an alkyl chloride.

Starting Material: *tert*-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Reagent: Thionyl Chloride (SOCl₂) Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

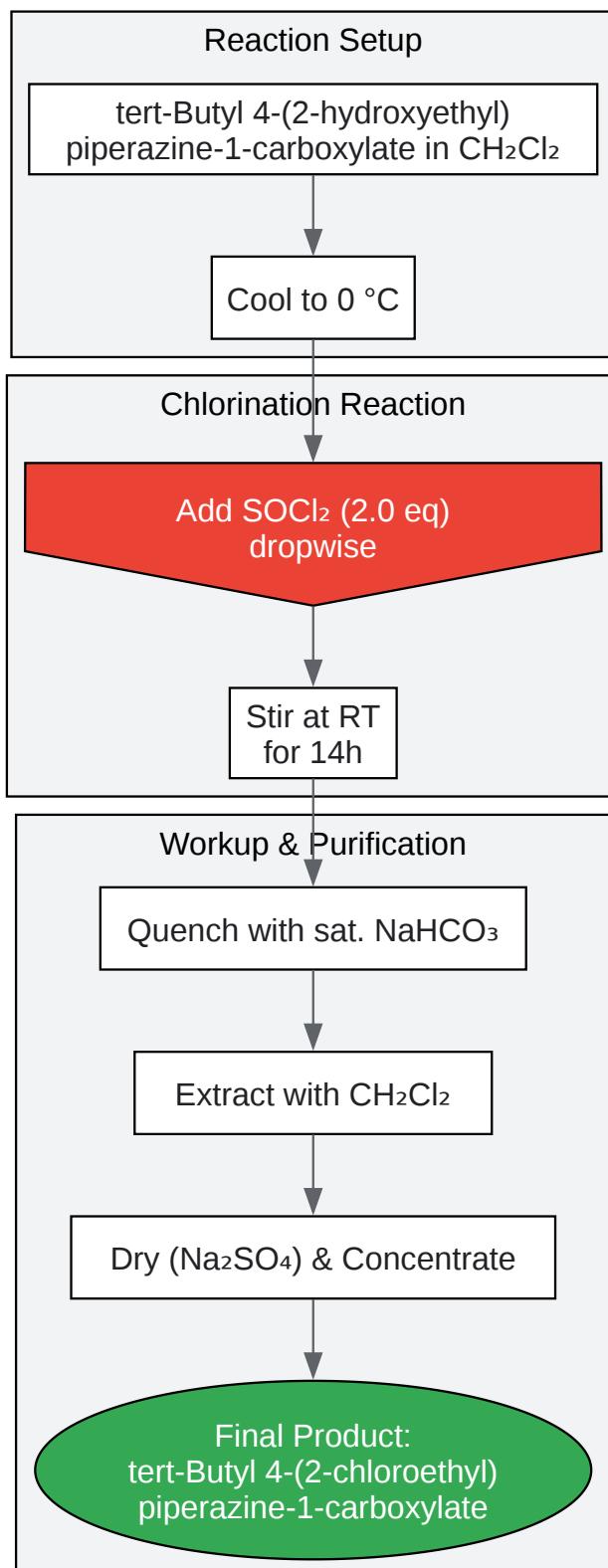
- Dissolve *tert*-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

- Cool the solution to 0 °C using an ice bath.
- Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the stirred solution.^[4] The dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.
- After the addition is complete, allow the reaction mixture to warm to ambient temperature.
- Stir the mixture for 12-16 hours to ensure the reaction goes to completion.^[4]
- Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess SOCl₂ and the HCl byproduct.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography if necessary.

Mechanistic Insight

The conversion of the alcohol to the alkyl chloride proceeds via a well-established S_Ni (Substitution Nucleophilic internal) mechanism, which is characteristic of reactions with thionyl chloride. The key steps involve the formation of a chlorosulfite ester intermediate, which then collapses to form the final product with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This process is highly efficient as the gaseous byproducts shift the equilibrium towards the product.

Synthesis Workflow Diagram

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Caption: Synthetic workflow for the preparation of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**.

Application in Drug Discovery and Development

The utility of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** as a synthetic intermediate is demonstrated by its application in the development of novel therapeutics. The chloroethyl group serves as a robust electrophilic handle to connect the Boc-piperazine unit to a variety of molecular scaffolds.

Role as a Linker and Pharmacophore

In drug design, this molecule is primarily used to install a piperazine moiety. This is often desirable for:

- Improving Pharmacokinetics: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and can improve oral bioavailability.
- CNS Penetration: The piperazine scaffold is a common feature in many centrally acting agents, as it can be modified to enhance blood-brain barrier penetration.^[5]
- Receptor Interaction: The piperazine ring can act as a rigid spacer to correctly position other functional groups for optimal interaction with a biological target, or its nitrogen atoms can participate directly in hydrogen bonding with the receptor.

A typical application involves the reaction of the chloroethyl group with a nucleophilic site (e.g., a primary or secondary amine, a phenol, or a thiol) on a core molecule to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. Following this coupling, the Boc group can be removed to allow for further derivatization at the newly freed secondary amine.

Safety, Handling, and Storage

Proper handling of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

GHS Hazard Classification

Based on available safety data sheets, the compound is classified as follows:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[[2](#)][[6](#)]
- Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[[2](#)]
- Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[[2](#)]
- Skin Irritation (Category 2), H315: Causes skin irritation.[[2](#)][[6](#)]
- Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[[2](#)][[6](#)]
- Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[[2](#)][[6](#)]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[[6](#)]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[6](#)][[7](#)]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[[7](#)]
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
- Hygiene Measures: Wash hands thoroughly after handling.[[6](#)] Do not eat, drink, or smoke when using this product.[[6](#)]

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[[2](#)]

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[[2](#)]
[[7](#)]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[[7](#)]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[[2](#)][[7](#)]

Storage Conditions

- Store in a well-ventilated place. Keep the container tightly closed.[[7](#)]
- Store locked up.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a high-value synthetic intermediate that offers a powerful combination of a protected nucleophile and a reactive electrophile within a single molecule. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists in the construction of novel piperazine-containing drug candidates. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is critical for its safe and effective application in the research and development environment.

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